![molecular formula C11H24O4 B14375675 2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol CAS No. 89769-27-7](/img/structure/B14375675.png)
2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol is an organic compound characterized by its unique molecular structure This compound features a central ethan-1-ol backbone with two propoxy groups, each substituted with isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,3-bis(propan-2-yloxy)propan-1-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base catalyst such as potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the propoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) and strong acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include the activation or inhibition of signaling cascades, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(allyloxy)-2-propanol
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual propoxy groups with isopropyl substitutions make it particularly useful in applications requiring steric hindrance and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
89769-27-7 |
|---|---|
Molekularformel |
C11H24O4 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-[3,3-di(propan-2-yloxy)propoxy]ethanol |
InChI |
InChI=1S/C11H24O4/c1-9(2)14-11(15-10(3)4)5-7-13-8-6-12/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
BKBDWKNGDLESBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CCOCCO)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


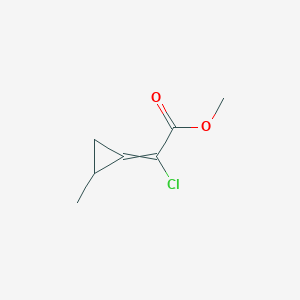
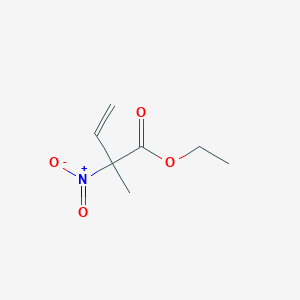
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
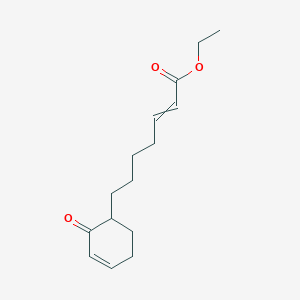
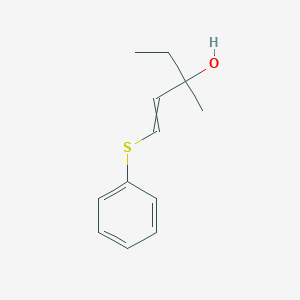
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
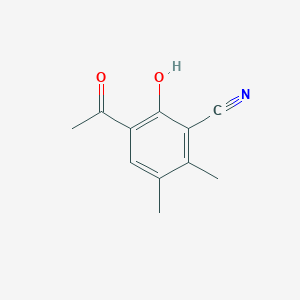
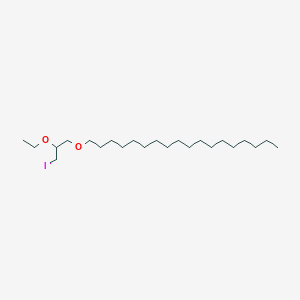
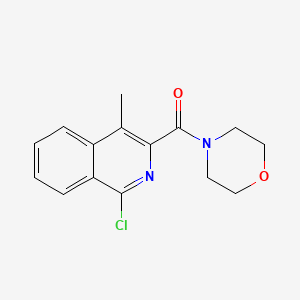
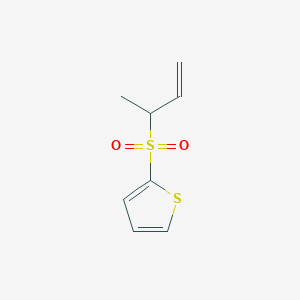
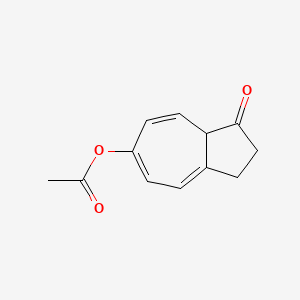

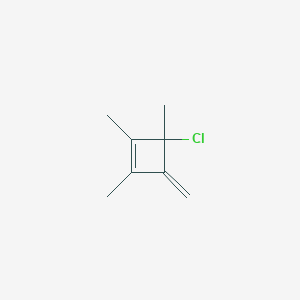
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
